6-Dimethylamino-2,5-diazafulvene

CAS No.:

Cat. No.: VC1848315

Molecular Formula: C6H9N3

Molecular Weight: 123.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H9N3 |

|---|---|

| Molecular Weight | 123.16 g/mol |

| IUPAC Name | 1-imidazol-2-ylidene-N,N-dimethylmethanamine |

| Standard InChI | InChI=1S/C6H9N3/c1-9(2)5-6-7-3-4-8-6/h3-5H,1-2H3 |

| Standard InChI Key | CPWVWAMQJRNLIU-UHFFFAOYSA-N |

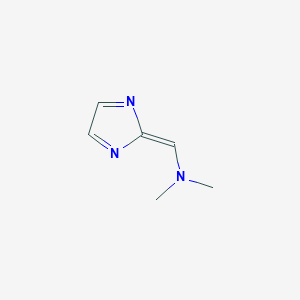

| SMILES | CN(C)C=C1N=CC=N1 |

| Canonical SMILES | CN(C)C=C1N=CC=N1 |

Introduction

Chemical Identity and Structural Characterization

Basic Identification

6-Dimethylamino-2,5-diazafulvene is a nitrogen-rich organic compound belonging to the fulvene class of molecules. It possesses a molecular formula of C₆H₉N₃ and a molecular weight of 123.16 g/mol . This compound can be classified as a member of the broader fulvene family, which are characterized by cross-conjugated systems with exocyclic double bonds. In the chemical community, this compound is registered with PubChem CID 10396839, indicating its recognition in standard chemical databases .

Nomenclature and Synonyms

The compound is known by several systematic names and synonyms in chemical literature, reflecting different nomenclature approaches:

| Systematic Name | Alternative Names | Registry Numbers |

|---|---|---|

| 6-Dimethylamino-2,5-diazafulvene | 1-imidazol-2-ylidene-N,N-dimethylmethanamine | 895139-55-6 |

| 1-(2H-imidazol-2-ylidene)-N,N-dimethylmethanamine | ||

| Methanamine, 1-(2H-imidazol-2-ylidene)-N,N-dimethyl- |

The existence of multiple synonyms illustrates the compound's structural complexity and the different ways chemists approach its naming .

Structural Features

The structural backbone of 6-Dimethylamino-2,5-diazafulvene consists of an imidazole-derived ring system with an exocyclic double bond connecting to a dimethylamino group. This arrangement creates a cross-conjugated π-electron system that contributes to its distinctive chemical properties . The compound features:

-

An imidazole-based core structure

-

An exocyclic carbon-carbon double bond at the 2-position

-

A dimethylamino group attached to this exocyclic position

-

A nitrogen-rich heterocyclic system

The presence of the dimethylamino group creates an electron-donating center that influences the electronic distribution across the molecule, potentially enhancing its reactivity in various chemical transformations .

Chemical Properties and Reactivity

Electronic Structure

As a member of the fulvene family, 6-Dimethylamino-2,5-diazafulvene possesses a cross-conjugated π-electron system that contributes to its distinctive chemical behavior. The incorporation of nitrogen atoms within the ring structure, along with the exocyclic dimethylamino group, creates an electron-rich system with potentially polarized electronic distribution . This electronic arrangement suggests that the compound may exhibit interesting reactivity patterns in various chemical transformations.

Synthetic Context and Applications

Position in Fulvene Chemistry

Comparison with Related Compounds

Relationship to Classical Fulvenes

6-Dimethylamino-2,5-diazafulvene differs from classical fulvenes such as 6,6-dimethylfulvene in several important ways:

| Feature | 6-Dimethylamino-2,5-diazafulvene | Classical Fulvenes (e.g., 6,6-dimethylfulvene) |

|---|---|---|

| Ring System | Imidazole-based (nitrogen heterocycle) | Cyclopentadiene-based (carbocycle) |

| Exocyclic Group | Dimethylamino | Various (alkyl, aryl) |

| Electronic Character | Electron-rich, polar | Less polar, varied electron distribution |

| Nitrogen Content | Three nitrogen atoms | Typically none or fewer |

These structural differences would be expected to significantly influence reactivity patterns, with 6-Dimethylamino-2,5-diazafulvene likely exhibiting distinct behavior in various chemical transformations .

Comparison with Other Azafulvenes

The nitrogen-rich structure of 6-Dimethylamino-2,5-diazafulvene places it within the broader category of azafulvenes, which incorporate nitrogen atoms into the fulvene framework. Related compounds such as 6-aminoazafulvenes have demonstrated utility in cycloaddition chemistry, particularly in organocatalytic asymmetric reactions .

The presence of the dimethylamino group in 6-Dimethylamino-2,5-diazafulvene may confer distinct reactivity compared to other azafulvenes, potentially influencing:

-

Lewis basicity and coordination properties

-

Regioselectivity in cycloaddition reactions

-

Stability and handling characteristics

These comparative insights, while speculative based on the available literature, suggest potential avenues for experimental investigation of this compound's chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume